molecular formula C6H2N6O4 B14314514 5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 108723-57-5

5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B14314514
CAS No.: 108723-57-5
M. Wt: 222.12 g/mol
InChI Key: VAZVPDIQKQBKNI-UHFFFAOYSA-N
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Description

5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features both azido and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of a suitable benzoxadiazole precursor followed by azidation. The nitration can be achieved using concentrated nitric acid under controlled conditions to introduce the nitro group. Subsequently, the azidation step involves the reaction of the nitro compound with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides and nitro compounds, and implementing purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium azide, dimethylformamide (DMF).

    Cycloaddition: Alkyne compounds, copper(I) catalysts.

Major Products Formed

    Reduction: Formation of 5-amino-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.

    Substitution: Formation of various substituted benzoxadiazoles depending on the nucleophile used.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can react with alkyne-functionalized biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its functional groups:

    Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.

    Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    5-Azido-3-nitro-1H-1,2,4-triazole: Similar in having both azido and nitro groups but differs in the heterocyclic structure.

    5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole: Similar benzoxadiazole core but with different substituents.

Properties

CAS No.

108723-57-5

Molecular Formula

C6H2N6O4

Molecular Weight

222.12 g/mol

IUPAC Name

6-azido-5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C6H2N6O4/c7-10-8-3-1-4-6(12(15)16-9-4)2-5(3)11(13)14/h1-2H

InChI Key

VAZVPDIQKQBKNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=[N+](ON=C21)[O-])[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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